molecular formula C9H8N2O2 B12086333 Methyl pyrazolo[1,5-a]pyridine-7-carboxylate

Methyl pyrazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B12086333
M. Wt: 176.17 g/mol
InChI Key: NANITWBJZPWVJN-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyrazolo[1,5-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired compound. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Methyl pyrazolo[1,5-a]pyridine-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl pyrazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features.

    Pyrazolo[3,4-b]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings.

    Pyrazolo[4,3-c]pyridine: Another structural isomer with a different arrangement of the fused rings.

Uniqueness

Methyl pyrazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific ring fusion pattern and the presence of the ester functional group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-4-2-3-7-5-6-10-11(7)8/h2-6H,1H3

InChI Key

NANITWBJZPWVJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC=NN21

Origin of Product

United States

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